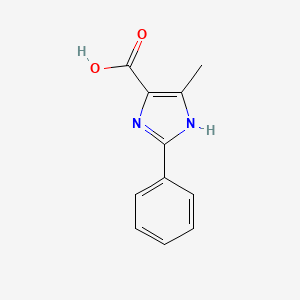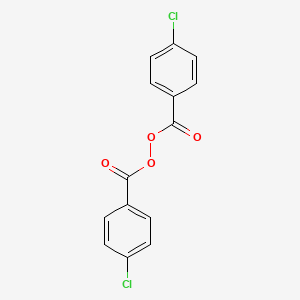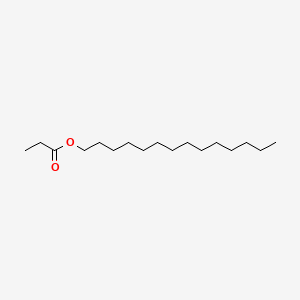
5-メチル-2-フェニル-1H-イミダゾール-4-カルボン酸
概要
説明
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. This compound, with the molecular formula C11H10N2O2, features a phenyl group and a carboxylic acid group attached to the imidazole ring, making it a versatile building block in organic synthesis .
科学的研究の応用
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of functional materials, such as dyes for solar cells and other optical applications
作用機序
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
生化学分析
Biochemical Properties
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid plays a crucial role in biochemical reactions. It is known to interact with several enzymes, including xanthine oxidase and β-glucuronidase . These interactions are primarily inhibitory, where 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid acts as a potent inhibitor, affecting the enzymatic activity and thereby influencing various metabolic pathways. Additionally, it maintains the integrity of bacterial DNA by inhibiting enzymes that could potentially degrade it .
Cellular Effects
The effects of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on xanthine oxidase can lead to reduced oxidative stress within cells, thereby protecting them from damage . Furthermore, its interaction with β-glucuronidase can affect the detoxification processes within cells, impacting overall cellular health .
Molecular Mechanism
At the molecular level, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like xanthine oxidase and β-glucuronidase, inhibiting their activity . This inhibition can lead to a cascade of molecular events, including changes in gene expression and metabolic flux. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and thus preventing the enzyme from catalyzing its reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that its inhibitory effects on enzymes like xanthine oxidase and β-glucuronidase can persist, but may diminish as the compound degrades . This degradation can lead to a reduction in its efficacy in biochemical assays and cellular studies .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects have been observed, including potential damage to liver and kidney tissues . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, its inhibition of β-glucuronidase impacts the metabolism of glucuronides, which are crucial for detoxification processes .
Transport and Distribution
Within cells and tissues, 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for these transporters and binding proteins, which can affect its overall efficacy .
Subcellular Localization
The subcellular localization of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid is critical for its activity. It is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action. The precise localization ensures that 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid can effectively modulate cellular processes and biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-component reactions, such as the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods. These methods typically involve the cyclo-condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines using various catalysts under green chemistry conditions .
化学反応の分析
Types of Reactions
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, various oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild, allowing for the inclusion of various functional groups .
Major Products
The major products formed from these reactions include disubstituted imidazoles, which can be further functionalized for various applications .
類似化合物との比較
Similar Compounds
Similar compounds include other substituted imidazoles, such as:
- 2-Phenylimidazole
- 4-Methylimidazole
- 1H-Imidazole-4-carboxylic acid
Uniqueness
What sets 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid apart is its unique combination of a phenyl group and a carboxylic acid group attached to the imidazole ring. This combination provides distinct chemical properties and reactivity, making it a valuable compound in various applications .
特性
IUPAC Name |
5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(11(14)15)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDPOZZCAYIDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183017 | |
| Record name | 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28824-94-4 | |
| Record name | 4-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28824-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028824944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2'-[[3-chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B1604550.png)







![5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B1604561.png)

